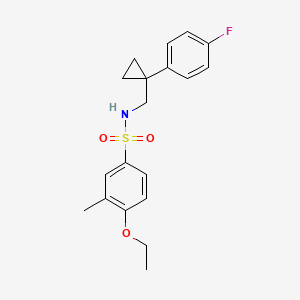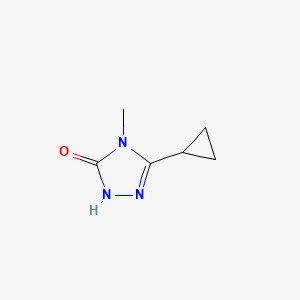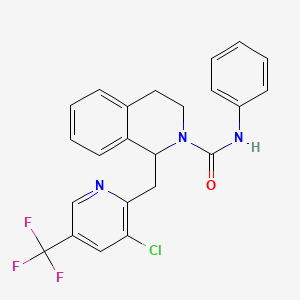![molecular formula C20H14ClN5O5 B2469515 N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923141-06-4](/img/no-structure.png)
N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are one of the most important biological families of nitrogen-containing molecules called nitrogen bases .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 under reflux . Tert-butanol has been reported as a suitable solvent for this reaction . In a specific example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involved a seven-step process starting from dimethyl malonate .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would include additional functional groups attached to the pyrimidine ring, as indicated by its name.Chemical Reactions Analysis
Pyrimidine derivatives demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific reactivity of “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would depend on the nature of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . The specific properties of “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” would depend on its functional groups.Scientific Research Applications
Antibacterial Activity
N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide: (let’s call it Compound A) has shown promising antibacterial potential. In a study by Cordeiro et al., it was evaluated against Klebsiella pneumoniae, a pathogen responsible for various community and nosocomial infections . Key findings include:
Anti-Inflammatory and Analgesic Properties
In another context, indole derivatives have been explored for their biological potential. While not directly related to Compound A, it’s worth noting that certain indole derivatives exhibit anti-inflammatory and analgesic activities . Further research could explore similar properties for Compound A.
Anticancer Evaluation
Although not extensively studied, Compound A’s structural features warrant investigation into its anticancer potential. Researchers have synthesized related compounds with promising results . Future studies could explore its effects on cancer cells and potential mechanisms of action.
Mechanism of Action
While the specific mechanism of action for “N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is not mentioned in the search results, pyrimidine derivatives have been studied for their potential biological activities. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Future Directions
The exploration of the chemistry and medicinal diversity of pyrimidine derivatives might pave the way for future discoveries in therapeutic medicine . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves the condensation of 4-chloro-3-nitroaniline with ethyl acetoacetate to form 4-chloro-3-nitrophenyl-3-oxobutanoate. This intermediate is then reacted with phenylhydrazine to form 4-chloro-3-nitrophenylhydrazone, which is cyclized with methyl acetoacetate to form 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid. The final compound is obtained by amidation of the carboxylic acid with ammonia or an amine.", "Starting Materials": [ "4-chloro-3-nitroaniline", "ethyl acetoacetate", "phenylhydrazine", "methyl acetoacetate", "ammonia or amine" ], "Reaction": [ "Condensation of 4-chloro-3-nitroaniline with ethyl acetoacetate in the presence of a base to form 4-chloro-3-nitrophenyl-3-oxobutanoate", "Reaction of 4-chloro-3-nitrophenyl-3-oxobutanoate with phenylhydrazine in the presence of a base to form 4-chloro-3-nitrophenylhydrazone", "Cyclization of 4-chloro-3-nitrophenylhydrazone with methyl acetoacetate in the presence of a base to form 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "Amidation of 5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ammonia or an amine in the presence of a coupling reagent to form N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" ] } | |
CAS RN |
923141-06-4 |
Product Name |
N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Molecular Formula |
C20H14ClN5O5 |
Molecular Weight |
439.81 |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H14ClN5O5/c1-24-10-13(18(27)22-11-7-8-14(21)15(9-11)26(30)31)16-17(24)19(28)25(20(29)23-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,27)(H,23,29) |
InChI Key |
PNCZAZJQDAQMLX-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2469434.png)

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2469439.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2469442.png)


![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)
